molecular formula C14H13ClN4O2S B14983254 (5Z)-5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5Z)-5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B14983254
M. Wt: 336.8 g/mol
InChI Key: UHBDGYMJQGBKTN-UHFFFAOYSA-N
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Description

5-[5-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The compound features a pyrazole ring fused with a pyrimidine ring, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH monitoring ensures consistency and efficiency in the production process. Solvent recovery systems and waste management protocols are also integral to industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[5-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully optimized to achieve the best results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

5-[5-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[5-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[5-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE apart is its unique combination of a pyrazole and pyrimidine ring, along with the presence of multiple functional groups that confer a wide range of chemical reactivity and biological activity.

Properties

Molecular Formula

C14H13ClN4O2S

Molecular Weight

336.8 g/mol

IUPAC Name

5-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C14H13ClN4O2S/c1-19-13(21)11(12(20)16-14(19)22)10-6-9(17-18-10)7-2-4-8(15)5-3-7/h2-5,9,17,21H,6H2,1H3,(H,16,20,22)

InChI Key

UHBDGYMJQGBKTN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)NC1=S)C2=NNC(C2)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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